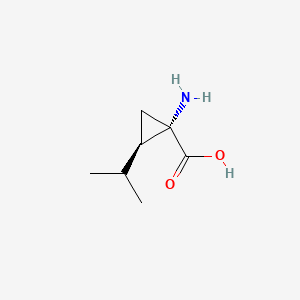

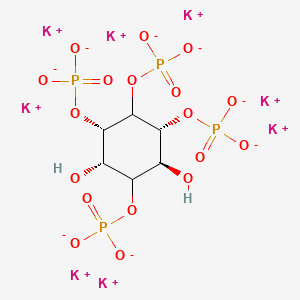

D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of D-myo-Inositol-1,3,4,5-tetrakisphosphate and its analogs has been reported through various chemical strategies. Chung et al. (1998) described the synthesis of D- and L-myo-Inositol 1,2,4,5-tetrakisphosphate, which are analogues of D-myo-Inositol 1,4,5-trisphosphate, a calcium mobilizing second messenger, indicating the chemical versatility and the interest in synthesizing different inositol phosphates for biological studies (Chung et al., 1998). Additionally, Mills et al. (2003) detailed a definitive synthesis of D-myo-inositol 1,4,5,6-tetrakisphosphate and its enantiomer, showcasing the synthetic approaches to accessing these complex molecules (Mills et al., 2003).

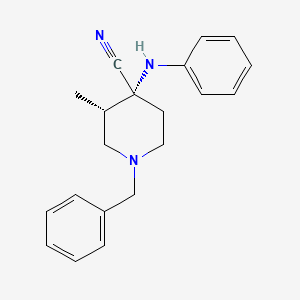

Molecular Structure Analysis

The molecular structure of D-myo-Inositol-1,3,4,5-tetrakisphosphate has been elucidated through various spectroscopic techniques, including NMR spectroscopy. Cerdán et al. (1986) provided a detailed NMR spectroscopic analysis of myo-inositol phosphates, including D-myo-Inositol-1,3,4,5-tetrakisphosphate, contributing to our understanding of its complex structure and the spatial arrangement of its phosphate groups (Cerdán et al., 1986).

Chemical Reactions and Properties

The chemical reactivity of D-myo-Inositol-1,3,4,5-tetrakisphosphate involves its phosphate groups, which can undergo various phosphorylation and dephosphorylation reactions, reflecting its role in cellular signaling pathways. Studies have shown the synthesis of analogs and derivatives, indicating the chemical modifications possible on the inositol ring and its phosphate groups to study their biological functions and interactions with proteins (Roemer et al., 1995).

Physical Properties Analysis

The physical properties of D-myo-Inositol-1,3,4,5-tetrakisphosphate, particularly its solubility, are influenced by its octapotassium salt form. This enhances its solubility in aqueous solutions, making it more amenable for biological assays and studies. The synthesis and study of its analogs further provide insights into the relationship between its structure and physical properties.

Chemical Properties Analysis

The chemical properties of D-myo-Inositol-1,3,4,5-tetrakisphosphate are central to its function as a signaling molecule. Its interactions with various enzymes, such as kinases and phosphatases, underline its role in modulating cellular signaling pathways. Guedat et al. (1997) investigated the inframolecular acid-base properties of D-myo-Inositol 1,3,4,5-tetrakisphosphate, highlighting its chemical behavior in biological systems (Guedat et al., 1997).

Wissenschaftliche Forschungsanwendungen

Second Messenger in Signal Transduction : D-myo-Inositol 1,3,4,5-tetrakisphosphate is suggested to be a second messenger in cellular signal transduction, especially following muscarinic receptor stimulation in rat cerebral cortical slices (Batty, Nahorski, & Irvine, 1985).

Synthesis from Inositol Phosphates : It can be synthesized from myo-inositol 1,4,5-trisphosphate in rat brain homogenates, indicating its role in complex biochemical pathways (Stephens, Hawkins, Barker, & Downes, 1988).

Stereoselective Synthesis for Research : Stereoselective synthesis from deoxy myo inositol precursors has been investigated, which is crucial for research purposes (Dubreuil et al., 1999).

Study of Enantiomers : Enantiomers of D-myo-Inositol 1,3,4,5-tetrakisphosphate have been synthesized to assist in the elucidation of its mechanism of action in signal transduction (Horne & Potter, 2001).

Intramolecular Acid-Base Properties : Research on the protonation processes of individual phosphate groups in D-myo-Inositol 1,3,4,5-tetrakisphosphate has been conducted to understand its chemical behavior (Guédat et al., 1997).

Biological Activity and pH-Dependent Properties : D-6-Deoxy-myo-inositol 1,3,4,5-tetrakisphosphate, a mimic of D-myo-Inositol 1,3,4,5-tetrakisphosphate, has been studied for its biological activity and pH-dependent conformational properties, emphasizing the importance of the 6-OH group in its function (Horne et al., 2004).

Eigenschaften

IUPAC Name |

octapotassium;[(1R,2S,4S,5S)-2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O18P4.8K/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8/t1-,2-,3?,4-,5+,6?;;;;;;;;/m0......../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLWTQSZUMYYND-QAVKKEKOSA-F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8K8O18P4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

804.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Hydrazide](/img/structure/B1146991.png)

![1-((3aS,6R,7aR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone](/img/structure/B1146997.png)